![molecular formula C18H21N3O B4793823 N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B4793823.png)
N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide
Overview
Description
N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a phenyl group, along with a carboxamide functional group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-methylphenylpiperazine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methylphenylpiperazine and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 25-50°C.
Catalysts and Reagents: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-phenylpiperazine-1-carboxamide
- N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide
- N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide
Uniqueness
N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C18H22N2O
- Molecular Weight: 290.38 g/mol
The structure features a piperazine ring substituted with phenyl and methyl groups, which contributes to its biological properties.
This compound interacts with various biological targets, primarily receptors and enzymes. Its mechanism involves:
- Receptor Binding: The compound has shown affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders.
- Enzyme Inhibition: It may inhibit certain enzymes related to neurotransmitter metabolism, thereby affecting levels of serotonin and other neurotransmitters in the brain.
Therapeutic Applications
Research indicates potential therapeutic applications in several areas:
- Antidepressant Activity: Due to its action on serotonin receptors, the compound may exhibit antidepressant-like effects in animal models.
- Antimicrobial Properties: Preliminary studies suggest that it could possess antibacterial activity against certain pathogens, although further research is needed to confirm this.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antidepressant Effects:
- A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The results indicated an increase in serotonin levels within the synaptic cleft, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
- Antimicrobial Activity:
- Structure-Activity Relationship (SAR):
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-7-9-16(10-8-15)19-18(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUBNVZXNNYSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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